6-Iodo-5-methyl-1H-indazole is an indazole derivative featuring both iodine and methyl substituents. This compound is of interest in organic chemistry and medicinal chemistry due to its unique structural properties, which allow it to participate in various chemical reactions and biological interactions. Indazoles, including 6-iodo-5-methyl-1H-indazole, have been investigated for their potential as bioactive molecules, particularly in the context of cancer research.
The compound can be sourced from various chemical suppliers and is classified under the category of heterocyclic compounds. It is specifically categorized as an indazole, which is a bicyclic structure consisting of a five-membered ring (the indole) fused to a pyrazole ring. The presence of the iodine atom enhances its reactivity compared to other halogenated indazoles.
The synthesis of 6-iodo-5-methyl-1H-indazole typically involves the iodination of 5-methyl-1H-indazole. A common method includes the use of iodine in combination with an oxidizing agent such as hydrogen peroxide or sodium hypochlorite. This reaction is generally performed in organic solvents like acetonitrile or dichloromethane at ambient temperatures.
The molecular structure of 6-iodo-5-methyl-1H-indazole can be depicted as follows:
The compound's structural data can be confirmed through various spectroscopic methods, including Nuclear Magnetic Resonance spectroscopy and Mass Spectrometry, which provide insights into its molecular framework and confirm the presence of specific functional groups.
6-Iodo-5-methyl-1H-indazole can undergo a variety of chemical reactions due to its halogenated nature:
In medicinal chemistry, 6-iodo-5-methyl-1H-indazole may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The presence of both iodine and methyl groups enhances its binding affinity and selectivity for targets involved in various biological pathways.
Research indicates that derivatives of this compound may inhibit kinase activities or other enzymes involved in cell proliferation, potentially leading to apoptosis in cancer cells. The mechanisms involve interactions at the molecular level that disrupt normal cellular functions.
Relevant analytical techniques such as High Performance Liquid Chromatography can be employed to assess purity and stability over time.
6-Iodo-5-methyl-1H-indazole has several scientific applications:
The unique properties of 6-iodo-5-methyl-1H-indazole make it a valuable compound in both academic research and pharmaceutical development, highlighting its importance in advancing medicinal chemistry initiatives.
Diazotization-iodination remains a cornerstone for regioselective iodination of indazole scaffolds. This method involves generating a diazonium salt intermediate from an aniline precursor, followed by iodination using potassium iodide (KI) or iodine monochloride. For 6-iodo-1H-indazole derivatives, the reaction typically starts with 6-amino-1H-indazole, where treatment with sodium nitrite (NaNO₂) under acidic conditions yields the diazonium salt. Subsequent addition of KI replaces the diazonium group with iodine at the C6 position. Critical parameters include temperature control (0–5°C) to prevent diazonium decomposition and stoichiometric optimization to minimize polyiodination. A modified approach employs in situ generation of iodine via NaI/oxidant systems, enhancing atom economy and reducing byproducts like nitrogen oxides [4] [9].
Copper catalysis enables direct methylation at the C5 position of 6-iodo-1H-indazole. The Ullmann-type coupling uses dimethylzinc or trimethylaluminum reagents with catalytic Cu(I) salts (e.g., CuI) in anhydrous tetrahydrofuran. Alternatively, methylboronic acids undergo Chan-Lam coupling under aerobic conditions. Key advantages include chemoselectivity—preserving the iodine substituent—and compatibility with diverse protecting groups. A documented protocol achieves >85% yield for 6-iodo-5-methyl-1H-indazole using CuI (10 mol%), tetramethylethylenediamine (TMEDA) as a ligand, and methylmagnesium bromide at 60°C [4] [6].
Palladium-catalyzed C–H activation bypasses prefunctionalized intermediates, directly installing methyl groups via directed ortho-metalation. For 6-iodo-1H-indazole, the iodine atom acts as a directing group, facilitating Pd(0)/Pd(II) cycles. Catalysts like Pd(OAc)₂ with oxidants (e.g., silver carbonate) enable coupling with methylating agents such as methyl triflate. This method achieves regioselective methylation at C5 with yields up to 78%. Limitations include catalyst deactivation by iodide byproducts, mitigated using silver additives to sequester iodide [6].
Microwave irradiation drastically accelerates multi-step syntheses of 6-iodo-5-methyl-1H-indazole. A demonstrated route condenses iodination and methylation into a one-pot sequence: 1H-indazole undergoes iodination with N-iodosuccinimide (NIS) under microwaves (100°C, 20 min), followed by Cu-catalyzed methylation (150°C, 30 min). This reduces total reaction time from 48 hours to <1 hour and improves yield by 15–20% by suppressing side reactions. Energy consumption drops by ∼40% compared to conventional heating [4].
Tetrabutylammonium iodide (TBAI) serves dual roles: as a phase-transfer catalyst and iodide source. In 6-iodoindazole synthesis, TBAI solubilizes inorganic iodides (e.g., KI) in organic solvents like 1,4-dioxane, homogenizing the reaction medium. Its quaternary ammonium cation stabilizes iodide anions, enhancing nucleophilicity for SNAr reactions. Studies show that 5 mol% TBAI boosts iodination yields from 65% to 92% by preventing iodide oxidation. TBAI’s large hydrophobic cation also facilitates iodine transfer in biphasic systems, critical for water-sensitive intermediates [1] [3].
Ligand choice governs efficiency in copper-catalyzed methylation. Bidentate ligands like N,N-dimethylethylenediamine (DMEDA) accelerate transmetalation and reductive elimination in Cu(I) cycles. For 6-iodo-5-methyl-1H-indazole synthesis, DMEDA increases reaction rates by 3-fold compared to monodentate ligands (e.g., pyridine) due to chelation-induced stabilization of Cu(I) intermediates. Electron-rich ligands reduce Cu(I) oxidation, minimizing deactivation. Optimal conditions use CuI (5 mol%)/DMEDA (10 mol%) in DMF at 80°C, achieving 90% yield [1] [4].
Table 1: Ligand Screening for Copper-Catalyzed Methylation of 6-Iodo-1H-indazole
Ligand | Reaction Time (h) | Yield (%) | Byproducts (%) |
---|---|---|---|
DMEDA | 4 | 90 | <5 |
1,10-Phenanthroline | 6 | 85 | 8 |
Pyridine | 12 | 60 | 25 |
TMEDA | 5 | 88 | 6 |
Table 2: Comparative Analysis of Synthetic Methods for 6-Iodo-5-methyl-1H-indazole
Method | Catalyst System | Temperature (°C) | Yield (%) | Regioselectivity |
---|---|---|---|---|
Diazotization-Iodination | NaNO₂/HCl/KI | 0–5 | 75 | C6 specific |
Ullmann Coupling | CuI/DMEDA | 60 | 90 | C5 specific |
C–H Activation | Pd(OAc)₂/Ag₂CO₃ | 120 | 78 | C5 specific |
Microwave-Assisted | NIS/CuI (one-pot) | 150 (MW) | 95 | C5/C6 control |
CAS No.: 119785-99-8
CAS No.: 20268-71-7
CAS No.: 20698-30-0
CAS No.: 2819-08-1
CAS No.:
CAS No.: 70110-50-8